molecular formula C8H12O2 B1459760 5-Methylspiro[2.3]hexane-5-carboxylic acid CAS No. 1773508-76-1

5-Methylspiro[2.3]hexane-5-carboxylic acid

Cat. No. B1459760
CAS RN: 1773508-76-1
M. Wt: 140.18 g/mol
InChI Key: MJZHXLHJKQJUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylspiro[2.3]hexane-5-carboxylic acid is a cyclic organic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It is also known as 5-Methyl-2-oxaspiro[2.3]hexane-5-carboxylic acid or MSHCA. This compound has a unique structure that makes it a promising candidate for drug development.

Scientific Research Applications

Synthesis of Novel Amino Acids

5-Methylspiro[2.3]hexane-5-carboxylic acid has been utilized in the synthesis of novel amino acids, which are conformationally restricted analogs of γ-aminobutyric acid. These amino acids, such as 5-aminospiro[2.3]hexanecarboxylic and 5-amino-spiro[2.3]hexanephosphonic acids, show potential as modulators of GABAergic cascades in the human central nervous system (Yashin et al., 2017).

Development of Conformationally Rigid Analogues

This compound has been used in developing conformationally rigid analogues of essential amino acids like glutamic acid and lysine. Such development is significant for understanding the structural aspects of amino acids and their interactions in biological systems (Yashin et al., 2019).

Study in the Field of Organic Chemistry

In organic chemistry, this compound is involved in various synthetic processes. For instance, studies have explored its reactions with phosphorus(III) acids esters, leading to the production of organophosphorus compounds. This is significant for understanding the chemical properties and reactivity of spiro compounds (Mitrasov et al., 2013).

properties

IUPAC Name

5-methylspiro[2.3]hexane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-7(6(9)10)4-8(5-7)2-3-8/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZHXLHJKQJUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylspiro[2.3]hexane-5-carboxylic acid

Synthesis routes and methods

Procedure details

To a stirred solution of Intermediate 317A (200 mg, 0.868 mmol) in THF (2 mL) and water (1 mL) was added NaOH (104 mg, 2.61 mmol) at RT and the reaction mixture was warmed to 50° C. and stirred for 12 h. The reaction mixture was concentrated under a reduced pressure, the residue was to pH 2 with a 1.5 N aq. solution of HCl and extracted with Et2O (3×15 mL) The combined organic layer was dried over Na2SO4, filtered and the filtrate concentrated to afford Intermediate 317B as a colorless liquid (0.12 g, 99%). 1H NMR (300 MHz, DMSO-d6) δ ppm 12.38-11.71 (m, 1H), 2.68-2.50 (m, 2H), 1.86-1.66 (m, 2H), 1.43 (s, 3H), 0.62-0.19 (m, 4H).
Name
Intermediate 317A
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
104 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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